![molecular formula C24H23N3O4S B2507400 N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899964-48-8](/img/structure/B2507400.png)
N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
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Description
N1-(4-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Cyclisation and Rearrangement
Methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement, leading to the production of tetrahydroisoquinoline derivatives. This process demonstrates the compound's role in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Harcourt, Taylor, & Waigh, 1978).
Synthetic Utility in Asymmetric Synthesis
The conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters, leading to β-amino esters, showcases the synthetic utility of related compounds in the asymmetric synthesis of alkaloids, such as (R)-(-)-angustureine. This reflects the importance of such compounds in the development of enantioselective synthetic routes (Bentley, Davies, Lee, Roberts, & Thomson, 2011).
Complexation with Metal Ions
Mono- and dinuclear Ni(II) complexes have been synthesized via complexation of Ni(II) acetate tetrahydrate with related ligands. These complexes have been analyzed for their structural, electrochemical, and antimicrobial properties, indicating the potential applications of such compounds in coordination chemistry and materials science (Chai, Zhang, Tang, Zhang, & Zhang, 2017).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives substituted with Schiff base groups containing related structural motifs have been synthesized and characterized. Their photophysical and photochemical properties suggest potential applications in photodynamic therapy for cancer treatment, highlighting the relevance of these compounds in biomedical research (Pişkin, Canpolat, & Öztürk, 2020).
Chemosensors for Metal Ions
Compounds derived from (5-(thiophene-2-yl)oxazole) have been developed as "turn on" fluorescence chemosensors for the detection of Ga3+ ions. This illustrates the utility of compounds with related chemical frameworks in the development of selective sensors for environmental and analytical chemistry applications (Liu, Wang, Guo, Xing, Wei, Kang, Yang, Pei, & Zhang, 2022).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-19-9-6-16(7-10-19)15-25-22(28)23(29)26-18-8-11-20-17(14-18)4-2-12-27(20)24(30)21-5-3-13-32-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDJHXECNBFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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